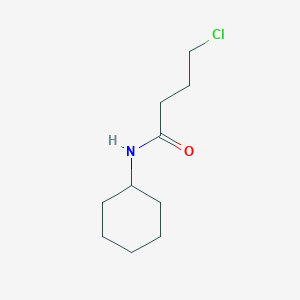

4-chloro-N-cyclohexylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

シス-ccc_R08は、B型肝炎ウイルス(HBV)に関連する共役閉鎖環状DNA(cccDNA)の最初の経口投与可能な阻害剤です。 この化合物は、HBV cccDNAレベルを大幅に低下させる可能性を示しており、慢性B型肝炎の治療に有望な候補となっています .

準備方法

シス-ccc_R08の合成は、フラボノイド誘導体から始まる一連の化学反応を伴います。具体的な合成経路と反応条件は、所有権に属しており、パブリックドメインでは完全に公開されていません。 この化合物は、フラボノイド骨格の修飾を含む一連のステップを通じて合成されることが知られています . シス-ccc_R08の工業生産方法は、高純度と高収率を確保するために、大規模な化学合成プロセスを伴う可能性があります。

化学反応の分析

シス-ccc_R08は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が含まれます。

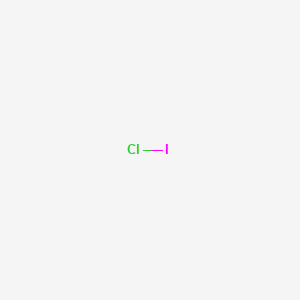

置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループで置き換えることを伴います。一般的な試薬には、ハロゲンまたは求核剤が含まれます。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究における用途

シス-ccc_R08は、以下を含む幅広い科学研究用途を持っています。

化学: HBVにおけるcccDNA阻害のモデル化合物として使用されます。

生物学: HBV複製と持続性の分子メカニズムを理解するための研究に使用されます。

医学: 慢性B型肝炎の治療のための潜在的な治療薬として調査されています。

科学的研究の応用

cis-ccc_R08 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of cccDNA in HBV.

Biology: Employed in studies to understand the molecular mechanisms of HBV replication and persistence.

Medicine: Investigated as a potential therapeutic agent for the treatment of chronic hepatitis B.

Industry: Utilized in the development of new antiviral drugs targeting HBV cccDNA

作用機序

シス-ccc_R08の作用機序は、HBV cccDNAの阻害を伴います。この化合物は、感染した肝細胞内のcccDNAを標的にし、HBV DNA、B型肝炎表面抗原(HBsAg)、およびB型肝炎e抗原(HBeAg)レベルの低下につながります。 関連する分子経路には、cccDNAの不安定化と転写活性の阻害が含まれます .

類似化合物との比較

シス-ccc_R08は、HBV cccDNAの特定の標的化により、他の類似化合物とは異なります。類似の化合物には、以下が含まれます。

ccc_R07: 側鎖修飾を施した、同じ化学シリーズから得られる活性度の低い化合物。

シス-ccc_R08は、HBV cccDNAの強力かつ特異的な阻害により際立っており、慢性B型肝炎の治療に有望な候補となっています。

特性

IUPAC Name |

4-chloro-N-cyclohexylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c11-8-4-7-10(13)12-9-5-2-1-3-6-9/h9H,1-8H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKIYEJLXULPLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399355 |

Source

|

| Record name | 4-chloro-N-cyclohexylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69601-43-0 |

Source

|

| Record name | 4-chloro-N-cyclohexylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)

![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)

![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)